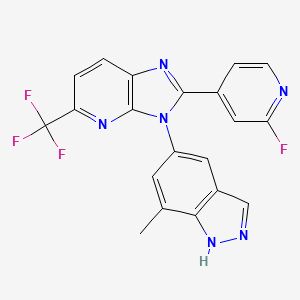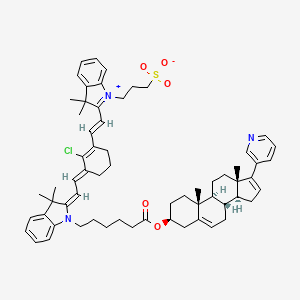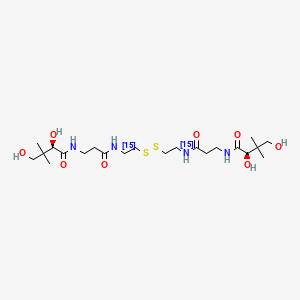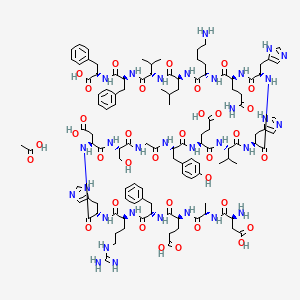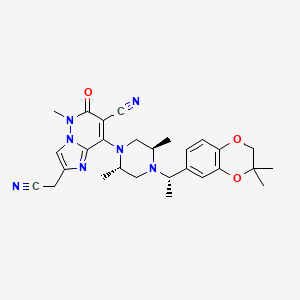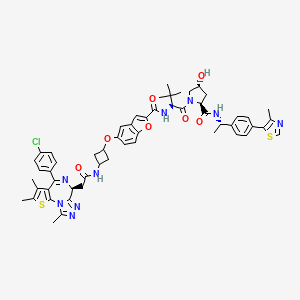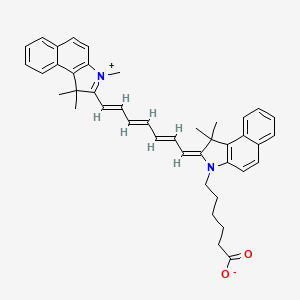
Hdac6-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hdac6-IN-17 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various biological processes, including gene expression, cell cycle regulation, and protein degradation. HDAC6 is predominantly found in the cytoplasm and is responsible for the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). Inhibition of HDAC6 has shown potential therapeutic benefits in treating cancer, neurodegenerative diseases, and inflammatory conditions .
Métodos De Preparación
The synthesis of Hdac6-IN-17 involves several steps, including the formation of key intermediates and the final coupling reactionThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile under specific reaction conditions .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability .
Análisis De Reacciones Químicas
Hdac6-IN-17 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hdac6-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes and reactions.
Biology: Employed in research to understand the biological functions of HDAC6 and its involvement in cellular processes such as autophagy, protein degradation, and cell signaling.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. .
Industry: Utilized in the development of new drugs and therapeutic agents targeting HDAC6.
Mecanismo De Acción
Hdac6-IN-17 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated proteins, such as α-tubulin and HSP90, which can affect various cellular processes. The molecular targets of this compound include the catalytic domains of HDAC6, where the compound binds and prevents the deacetylation of target proteins .
The pathways involved in the mechanism of action of this compound include the regulation of protein stability, cell migration, and apoptosis. By inhibiting HDAC6, this compound can modulate these pathways and exert therapeutic effects in various diseases .
Comparación Con Compuestos Similares
Hdac6-IN-17 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Tubacin: Another selective HDAC6 inhibitor that has been widely studied for its effects on α-tubulin acetylation and cellular processes.
ACY-1215 (Ricolinostat): A selective HDAC6 inhibitor that has shown promise in clinical trials for the treatment of multiple myeloma and other cancers.
ACY-241 (Citarinostat): A next-generation HDAC6 inhibitor with improved pharmacokinetic properties and therapeutic potential
This compound stands out due to its unique chemical structure and specific binding affinity for HDAC6, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C22H17N3O3S |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
N-hydroxy-4-[(4-oxo-3-phenylquinazolin-2-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C22H17N3O3S/c26-20(24-28)16-12-10-15(11-13-16)14-29-22-23-19-9-5-4-8-18(19)21(27)25(22)17-6-2-1-3-7-17/h1-13,28H,14H2,(H,24,26) |
Clave InChI |
BEMZSNQLNUQKIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
